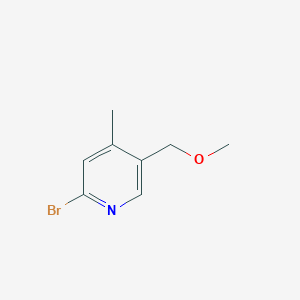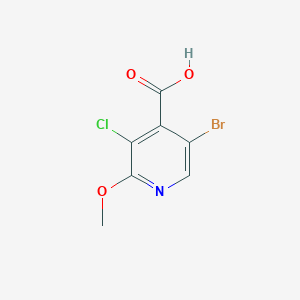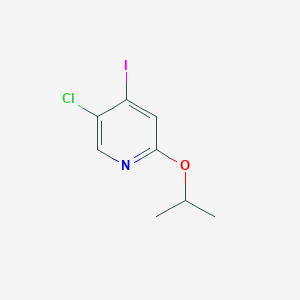
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene (BCMB) is an organic compound belonging to the class of aromatic compounds. BCMB is a colorless, volatile liquid with a sweet, pungent odor and is soluble in most organic solvents. It is a versatile reagent and finds use in a variety of laboratory applications.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is based on its reactivity as an electrophile. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an electron-deficient compound, which makes it highly reactive. When 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene reacts with a nucleophile, it forms a covalent bond with the nucleophile, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is an organic compound and does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene in laboratory experiments are its low cost, ease of synthesis, and its high reactivity. The main limitation of using 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is its volatility, which can lead to the loss of the compound during the reaction.
Orientations Futures
Some of the potential future directions for 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene include its use in the synthesis of novel pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a catalyst in organic reactions, such as in the synthesis of heterocyclic compounds. Furthermore, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used as a reagent in the synthesis of other aromatic compounds, such as benzene derivatives, furans, and thiophenes. Finally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene could be used in the synthesis of novel materials, such as polymers and composites.
Méthodes De Synthèse
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be synthesized by a two-step process, involving the reaction of benzyl chloride with methanol in the presence of a strong acid, followed by the reaction of the resulting benzyl alcohol with chloroform in the presence of a base. The reaction of benzyl chloride with methanol can be carried out in a variety of ways, including the use of sulfuric acid, hydrochloric acid, or a combination of the two. The reaction of the benzyl alcohol with chloroform can be carried out in the presence of sodium hydroxide, potassium hydroxide, or a combination of the two.
Applications De Recherche Scientifique
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is widely used as a reagent in a variety of laboratory applications, such as in the synthesis of pharmaceuticals, in the modification of proteins and peptides, in the production of polymers, and in the synthesis of dyes and pigments. 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene is also used in the synthesis of various types of aromatic compounds, such as benzene derivatives, furans, and thiophenes. Additionally, 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene can be used as a catalyst in organic reactions.
Propriétés
IUPAC Name |
2-chloro-4-(methoxymethyl)-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDOQCWRIELCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)
![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)



